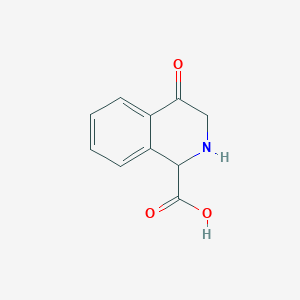
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluoroaniline with 2-fluorobenzoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenyl derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares similar structural features but differs in the functional groups attached to the aromatic rings.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with a different substitution pattern on the phenyl ring.
Uniqueness
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H8F3N |
|---|---|
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
4-(2,3-difluorophenyl)-2-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8F3N/c1-7-5-8(6-11(14)16-7)9-3-2-4-10(13)12(9)15/h2-6H,1H3 |
Clave InChI |
SQDBDIJJPJYKFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)F)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


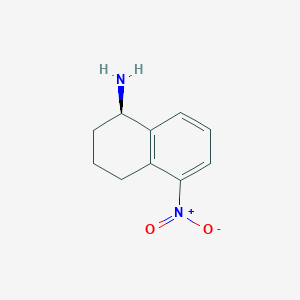
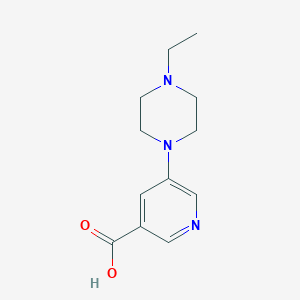
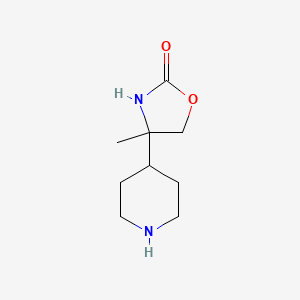
amine](/img/structure/B13203627.png)
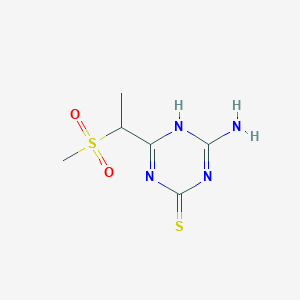
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)


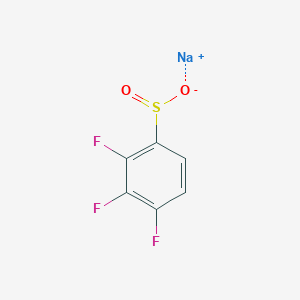
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
